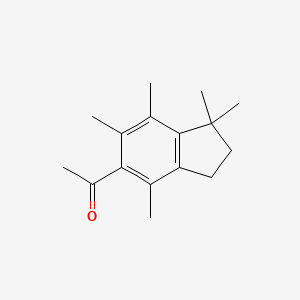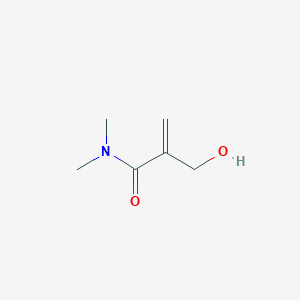![molecular formula C32H12F24Si B14180503 Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane CAS No. 918654-64-5](/img/structure/B14180503.png)
Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane is a silicon-based compound characterized by the presence of four 3,5-bis(trifluoromethyl)phenyl groups attached to a central silicon atom. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation. It is widely used in various scientific research applications due to its distinctive structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane can be synthesized through a multi-step process involving the reaction of 3,5-bis(trifluoromethyl)phenylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The compound is then subjected to rigorous quality control measures to ensure consistency and purity before being used in various applications.
化学反応の分析
Types of Reactions
Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where one or more of the 3,5-bis(trifluoromethyl)phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous solvents such as diethyl ether or THF under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions are conducted in suitable solvents with appropriate catalysts to facilitate the substitution process.
Major Products
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Functionalized silane compounds with different substituents replacing the 3,5-bis(trifluoromethyl)phenyl groups.
科学的研究の応用
Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the development of novel biomaterials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its thermal stability and resistance to oxidation.
作用機序
The mechanism of action of Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its high electron density and steric hindrance contribute to its reactivity and selectivity in chemical reactions.
類似化合物との比較
Similar Compounds
- Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
- Tetrakis[3,5-bis(trifluoromethyl)phenyl]phosphonium
- Tetrakis[3,5-bis(trifluoromethyl)phenyl]germanium
Uniqueness
Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane stands out due to its silicon center, which imparts unique chemical properties such as higher thermal stability and resistance to oxidation compared to its boron, phosphonium, and germanium analogs. These properties make it particularly valuable in applications requiring robust and stable materials.
特性
CAS番号 |
918654-64-5 |
|---|---|
分子式 |
C32H12F24Si |
分子量 |
880.5 g/mol |
IUPAC名 |
tetrakis[3,5-bis(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C32H12F24Si/c33-25(34,35)13-1-14(26(36,37)38)6-21(5-13)57(22-7-15(27(39,40)41)2-16(8-22)28(42,43)44,23-9-17(29(45,46)47)3-18(10-23)30(48,49)50)24-11-19(31(51,52)53)4-20(12-24)32(54,55)56/h1-12H |
InChIキー |
HLGAWYVMZXUNLH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(F)(F)F)[Si](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)

![3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14180431.png)
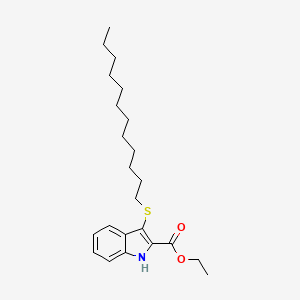
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)
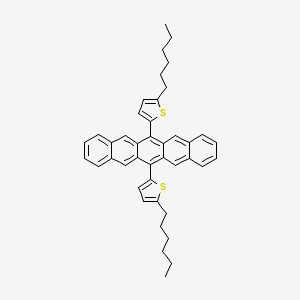

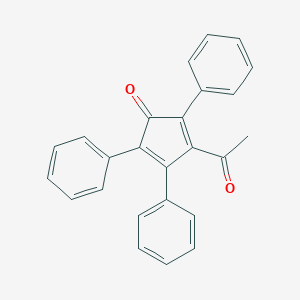
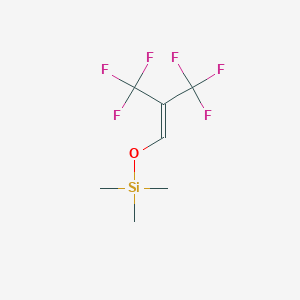
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
